
3,3-Dimethyl-2-(thiophen-2-yl)azetidine
Overview
Description
3,3-Dimethyl-2-(thiophen-2-yl)azetidine is a heterocyclic organic compound with the molecular formula C₉H₁₃NS and a molecular weight of 167.27 g/mol . This compound features a four-membered azetidine ring substituted with a thiophene ring at the 2-position and two methyl groups at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenylamine with 3,3-dimethyl-1-chloropropane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by intramolecular cyclization to form the azetidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-(thiophen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized azetidine derivatives
Scientific Research Applications
3,3-Dimethyl-2-(thiophen-2-yl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-(thiophen-2-yl)azetidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In medicinal chemistry, the compound’s azetidine ring and thiophene moiety may facilitate binding to target proteins, enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-(furan-2-yl)azetidine: Similar structure but with a furan ring instead of a thiophene ring.
3,3-Dimethyl-2-(pyridin-2-yl)azetidine: Contains a pyridine ring instead of a thiophene ring.
3,3-Dimethyl-2-(benzyl)azetidine: Features a benzyl group instead of a thiophene ring.
Uniqueness
3,3-Dimethyl-2-(thiophen-2-yl)azetidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different heterocyclic rings. Additionally, the thiophene ring can enhance the compound’s biological activity, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3,3-dimethyl-2-thiophen-2-ylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMHWFZXSTMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


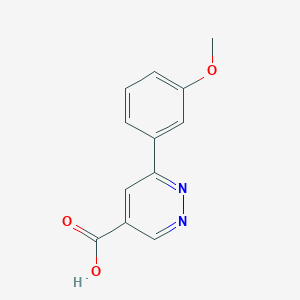
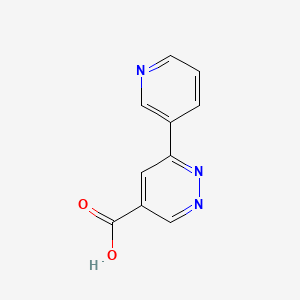

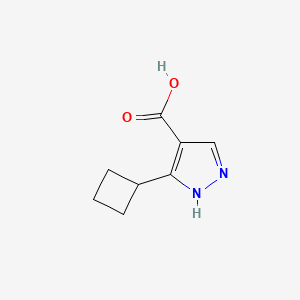

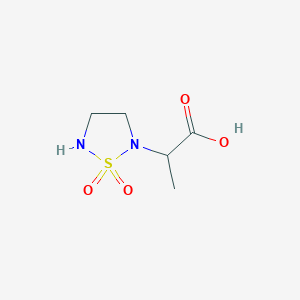

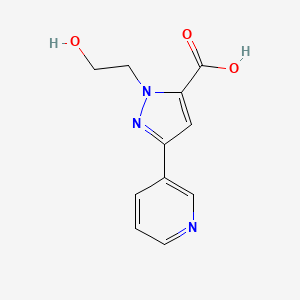

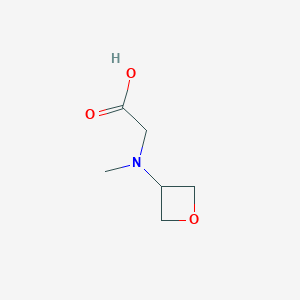
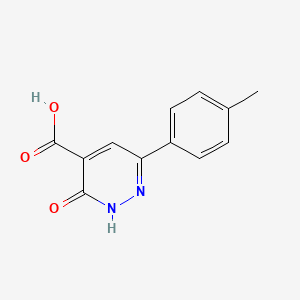

![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)
